molecular formula C20H25N3O3S2 B11460504 Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11460504
M. Wt: 419.6 g/mol
InChI Key: SJYMPLLSFJKPIH-UHFFFAOYSA-N
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Description

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrimidine ring, and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine and β-ketoesters.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with a thiophene derivative.

    Formation of the Carboxylate Ester Group: The carboxylate ester group can be formed through esterification reactions involving alcohols and carboxylic acids.

    Sulfur Introduction: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(phenyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
  • Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(furan-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

propan-2-yl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H25N3O3S2/c1-10(2)9-28-20-22-17-16(18(24)23-20)15(13-7-6-8-27-13)14(12(5)21-17)19(25)26-11(3)4/h6-8,10-11,15H,9H2,1-5H3,(H2,21,22,23,24)

InChI Key

SJYMPLLSFJKPIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=CS3)C(=O)OC(C)C

Origin of Product

United States

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